molecular formula C17H18N2 B14249067 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline CAS No. 179894-41-8

2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline

Cat. No.: B14249067
CAS No.: 179894-41-8
M. Wt: 250.34 g/mol
InChI Key: RMSNVIWGYBXMGS-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is an organic compound with the molecular formula C17H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline typically involves the reaction of 4-(pyridin-3-yl)aniline with acetone under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-6-(pyridin-3-yl)-1,2-dihydroquinoline is unique due to its specific structural features, such as the presence of both a quinoline and a pyridine ring. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications .

Properties

CAS No.

179894-41-8

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2,2,4-trimethyl-6-pyridin-3-yl-1H-quinoline

InChI

InChI=1S/C17H18N2/c1-12-10-17(2,3)19-16-7-6-13(9-15(12)16)14-5-4-8-18-11-14/h4-11,19H,1-3H3

InChI Key

RMSNVIWGYBXMGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C3=CN=CC=C3)(C)C

Origin of Product

United States

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